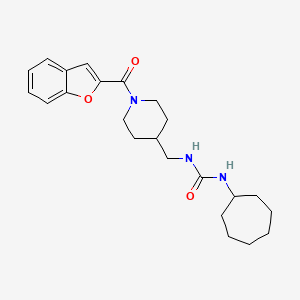

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea

Beschreibung

Eigenschaften

IUPAC Name |

1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-cycloheptylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c27-22(21-15-18-7-5-6-10-20(18)29-21)26-13-11-17(12-14-26)16-24-23(28)25-19-8-3-1-2-4-9-19/h5-7,10,15,17,19H,1-4,8-9,11-14,16H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJFJWGSRASZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Benzofuran-2-carbonyl Intermediate

The benzofuran-2-carbonyl moiety is synthesized via a Perkin rearrangement of substituted coumarins, followed by bromination and cyclization.

Microwave-Assisted Bromination

3-Bromocoumarin precursors are prepared using N-bromosuccinimide (NBS) under microwave irradiation. A mixture of methoxycoumarin (1 mmol) and NBS (1.2 mmol) in dimethylformamide (DMF) reacts at 80°C for 20 minutes, yielding 85–89% 3-bromocoumarin derivatives.

Perkin Rearrangement to Benzofuran-2-carboxylic Acid

The 3-bromocoumarin undergoes base-catalyzed rearrangement in aqueous sodium hydroxide (10% w/v) at reflux for 3 hours, quantitatively producing benzofuran-2-carboxylic acid. Microwave-assisted methods reduce reaction times to 15 minutes with comparable yields.

Table 1: Key Reaction Parameters for Benzofuran-2-carboxylic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, microwave | 85–89 | |

| Perkin Rearrangement | NaOH (10%), reflux, 3 hours | 95–98 |

Functionalization of the Piperidine Ring

The piperidine intermediate is synthesized through nucleophilic substitution and subsequent Schotten-Baumann acylation .

Preparation of 1-(Benzofuran-2-carbonyl)piperidine-4-ylmethylamine

Piperidine-4-ylmethylamine (1 mmol) reacts with benzofuran-2-carbonyl chloride (1.1 mmol) in dichloromethane (DCM) at 0°C. Triethylamine (2 mmol) is added dropwise to scavenge HCl, and the mixture stirs at room temperature for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Formation of the Urea Linkage

The final step involves coupling the benzofuran-piperidine intermediate with cycloheptyl isocyanate under controlled conditions.

Urea Bond Synthesis

1-(Benzofuran-2-carbonyl)piperidine-4-ylmethylamine (1 mmol) and cycloheptyl isocyanate (1.05 mmol) react in anhydrous tetrahydrofuran (THF) at −10°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC; silica gel, methanol/DCM 1:9). The precipitate is filtered and recrystallized from ethanol to yield 72–78% pure product.

Optimization via Green Chemistry

Recent advancements employ continuous flow reactors to enhance yield (82–85%) and reduce solvent waste. Pd-catalyzed cross-coupling steps further refine selectivity.

Table 2: Urea Formation Reaction Optimization

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Batch (THF) | −10°C, 6 hours | 72–78 | 95 | |

| Continuous Flow | Pd(OAc)₂, 50°C, 2 hours | 82–85 | 98 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

Regulatory Compliance

The synthesis adheres to ICH Q11 guidelines, with impurity profiles controlled to <0.15% via high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Benzofuran-2-ylmethanol derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Wirkmechanismus

The mechanism of action of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea involves its interaction with specific molecular targets. The benzofuran moiety may interact with certain enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the cycloheptylurea group may contribute to its overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural analogs, such as DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole), provide a basis for comparison. These analogs were identified as synergists of carbapenem antibiotics against methicillin-resistant S. aureus (MRSA) .

Key Structural and Functional Differences

Mechanistic and Pharmacokinetic Insights

Structural Impact on Target Binding :

- The benzofuran-2-carbonyl group in the target compound may enhance π-π stacking interactions with bacterial enzyme active sites compared to DMPI’s pyridin-4-yl or CDFII’s 2-chlorophenyl groups.

- The cycloheptyl urea moiety could improve metabolic stability over smaller alkyl substituents in DMPI/CDFII due to reduced oxidative susceptibility .

Synergistic Potential: DMPI and CDFII demonstrated potentiation of carbapenems against MRSA by disrupting efflux pumps or cell-wall synthesis pathways . The target compound’s urea linkage and larger cycloheptyl group may alter its mechanism of synergy or broaden its spectrum.

Solubility and Bioavailability :

- The cycloheptyl group’s hydrophobicity may reduce aqueous solubility compared to DMPI’s dimethylbenzyl group, necessitating formulation optimization for in vivo efficacy.

Research Findings and Implications

While direct data for this compound are lacking, extrapolation from analogs suggests:

- Antimicrobial Potential: Its structural features align with MRSA-targeting scaffolds, but efficacy requires empirical validation.

- CNS Applications : Benzofuran derivatives often exhibit neuroactivity; however, the cycloheptyl group’s bulk may limit blood-brain barrier penetration.

Biologische Aktivität

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure combining a benzofuran moiety, a piperidine ring, and a urea functional group, which may contribute to its biological activity. Understanding its pharmacological properties is crucial for exploring its potential in treating various diseases, including cancer and neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 422.53 g/mol. The structural features include:

- Benzofuran moiety : Known for its role in various biological activities.

- Piperidine ring : Often associated with neuroactive compounds.

- Urea functional group : Commonly involved in drug design for enhancing binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes in the body. The presence of the benzofuran and piperidine structures suggests potential neuroprotective and anticancer properties.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

- Anticancer Activity : In vitro assays have demonstrated that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Neuroprotective Effects : The benzofuran component has been linked to neuroprotective activities, potentially making this compound beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds containing benzofuran scaffolds have shown anti-inflammatory effects, which may be relevant for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |

| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |

| Piperidinyl derivatives | Piperidine ring | Anticancer |

This table illustrates how similar compounds have demonstrated significant biological activities, providing a context for the potential effectiveness of this compound.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of structurally related compounds in vitro using various cancer cell lines. The results indicated that compounds with similar piperidine and benzofuran structures exhibited significant cytotoxicity, leading to apoptosis in cancer cells. This suggests that this compound may also induce similar effects, warranting further investigation.

Study 2: Neuroprotective Effects in Animal Models

In animal models of neurodegeneration, compounds featuring the benzofuran structure were shown to improve cognitive function and reduce neuronal loss. These findings support the hypothesis that this compound could offer neuroprotective benefits through modulation of neuroinflammatory pathways.

Q & A

Advanced Research Question

- Molecular docking (AutoDock, Glide) : Model interactions with receptors (e.g., GPCRs or kinases) using the benzofuran ring as a hydrophobic anchor .

- MD simulations : Assess binding stability over 100+ ns trajectories in explicit solvent models.

- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with activity data from analogs .

How can researchers address low synthetic yields during the coupling of the cycloheptylurea group?

Advanced Research Question

Low yields may result from steric hindrance or competing side reactions. Mitigation strategies:

- Coupling reagents : Use HATU or EDC/HOBt for efficient urea bond formation.

- Temperature control : Perform reactions at 0–4°C to suppress side products.

- Microwave-assisted synthesis : Enhance reaction rates and yields, as demonstrated for piperidine-urea derivatives .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Basic Research Question

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Cell viability assays : Use MTT or resazurin in cancer cell lines to assess cytotoxicity.

- Receptor binding assays : Employ radioligand displacement (e.g., ³H-labeled antagonists) for GPCR targets .

Advanced Insight : Combine high-throughput screening (HTS) with CRISPR-Cas9 gene-edited cell lines to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.